molecular formula C31H61NO12 B1193350 N-Me-N-Bis(PEG4-t-butyl ester)

N-Me-N-Bis(PEG4-t-butyl ester)

Cat. No.: B1193350
M. Wt: 639.82
InChI Key: WLJDDKSYRBIOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Me-N-bis(PEG4-t-butyl ester), is a PEG derivative containing a methylamine group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Properties

Molecular Formula

C31H61NO12

Molecular Weight

639.82

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[methyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C31H61NO12/c1-30(2,3)43-28(33)8-12-35-16-20-39-24-26-41-22-18-37-14-10-32(7)11-15-38-19-23-42-27-25-40-21-17-36-13-9-29(34)44-31(4,5)6/h8-27H2,1-7H3

InChI Key

WLJDDKSYRBIOGK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-Me-N-bis(PEG4-t-butyl ester)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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